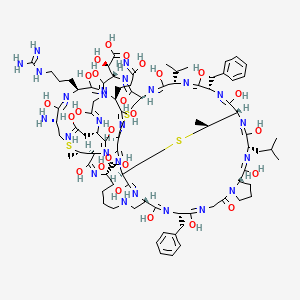
Phenazopyridine-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenazopyridine is a medication used to relieve the pain, burning, and discomfort caused by infection or irritation of the urinary tract . It is not an antibiotic and will not cure the infection itself . In the U.S., phenazopyridine is available only with your doctor’s prescription . Phenazopyridine-d5 is a variant of Phenazopyridine .
Molecular Structure Analysis
Phenazopyridine has a molecular formula of C11H11N5 . The molecular weight of Phenazopyridine-d5 is 218.27 g/mol .
Chemical Reactions Analysis
Phenazopyridine, due to its dye properties, is anticipated to interfere with urinalysis tests that rely on color reactions or spectrometry . There might be a heightened risk of methemoglobinemia when phenazopyridine is combined with a local anesthetic such as benzocaine .
Physical And Chemical Properties Analysis
Phenazopyridine hydrochloride is a heterocyclic aromatic azo compound that exists at room temperature as brick-red microcrystals with a slight violet luster . It is slightly soluble in cold water, ethanol, and lanolin; soluble in boiling water, acetic acid, glycerol, ethylene glycol, and propylene glycol; and insoluble in acetone, benzene, chloroform, diethyl ether, and toluene . The molecular weight is 249.7, the melting point is 235°C, the log Kow is -0.30, the water solubility is 15.9 g/L at 25°C, and the vapor pressure is 3.51 × 10–11 mm Hg at 25°C .
Wissenschaftliche Forschungsanwendungen
NMR Analysis of Phenazopyridine Derivatives
Phenazopyridine and its derivatives have been extensively analyzed using one- and two-dimensional NMR methodology. This research provides insights into the molecular structure and behavior of the drug, including its preferred protonation site and the influence of acetylation on azo nitrogen atoms (Burgueño-Tapia et al., 2005).
Phenazopyridine as a Kinase Inhibitor
A novel application of phenazopyridine involves its role as a kinase inhibitor, affecting autophagy and cellular differentiation. This discovery has implications for understanding its mechanism of action in enhancing neural differentiation of pluripotent stem cells (Preynat-Seauve et al., 2021).
Pharmacokinetic Studies
Phenazopyridine's pharmacokinetics have been studied in animal models, using methods like gas chromatography-mass spectrometry. Such studies are crucial for understanding the drug's absorption, distribution, metabolism, and excretion in biological systems (Chen et al., 2007).
LC-MS Determination and Pharmacokinetic Modeling
The development of an LC-MS method for phenazopyridine determination in human plasma has led to the creation of a pharmacokinetic model. This model helps in understanding the drug's behavior in human subjects, including phenomena like double-peak concentration profiles (Shang et al., 2005).
Environmental Applications
Phenazopyridine residues in water sources pose a health risk, leading to the development of adsorbents like magnetic nano-composites for their removal. This application is significant for environmental health and safety (Karimi-Maleh et al., 2020).
Phenazopyridine in Stem Cell Research
Phenazopyridine has been used to induce and synchronize neuronal differentiation in embryonic stem cells. This application demonstrates its potential in regenerative medicine and cellular therapy (Suter et al., 2009).
Safety and Hazards
Phenazopyridine should not be used if you have kidney disease . It may cause headaches, upset stomach (especially when not taken with food), or dizziness . Less frequently it can cause a pigment change in the skin or eyes, to a noticeable yellowish color . Users of phenazopyridine are warned not to wear contact lenses, as phenazopyridine has been known to permanently discolor contact lenses and fabrics . It also tends to leave an orange-yellow stain on surfaces it comes in contact with .
Zukünftige Richtungen
Phenazopyridine is prescribed for its local analgesic effects on the urinary tract. It is sometimes used in conjunction with an antibiotic or other anti-infective medication at the beginning of treatment to help provide immediate symptomatic relief . Phenazopyridine does not treat infections or injury; it is only used for symptom relief . It is recommended that it be used for no longer than the first two days of antibacterial treatment as longer treatment may mask symptoms .
Eigenschaften
CAS-Nummer |
1287380-98-6 |
|---|---|
Produktname |
Phenazopyridine-d5 |
Molekularformel |
C11H11N5 |
Molekulargewicht |
218.275 |
IUPAC-Name |
3-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]pyridine-2,6-diamine |
InChI |
InChI=1S/C11H11N5/c12-10-7-6-9(11(13)14-10)16-15-8-4-2-1-3-5-8/h1-7H,(H4,12,13,14)/i1D,2D,3D,4D,5D |
InChI-Schlüssel |
QPFYXYFORQJZEC-RALIUCGRSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=C(N=C(C=C2)N)N |
Synonyme |
3-(2-Phenyldiazenyl)-2,6-pyridinediamine-d5 Hydrochloride; 3-(Phenylazo)-2,6-_x000B_pyridinediamine-d5; 2,6-Diamino-3-phenylazopyridine-d5; Gastracid-d5; Gastrotest-d5; NSC 145895-d5; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B588309.png)






![Ethyl 1-amino-4-methyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B588329.png)